![molecular formula C11H10ClNO2 B14408291 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one CAS No. 80675-57-6](/img/structure/B14408291.png)
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be achieved through various methods. One common approach involves the Staudinger reaction, where ketenes react with imines to form azetidinones. For instance, the reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base can yield azetidinones . Another method involves the cycloaddition of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild conditions .
Industrial Production Methods
Industrial production of azetidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidinone ring can undergo substitution reactions, where different substituents replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted azetidinones .
Applications De Recherche Scientifique
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Its structural similarity to β-lactam antibiotics makes it a candidate for developing new antibacterial agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .
Comparaison Avec Des Composés Similaires
4-[2-(4-Chlorophenyl)-2-oxoethyl]azetidin-2-one can be compared with other azetidinones and β-lactam antibiotics:
Penicillins: Both compounds share the β-lactam ring structure, but penicillins have additional functional groups that enhance their antibacterial activity.
Cephalosporins: Similar to penicillins, cephalosporins have a β-lactam ring but with a different core structure, providing a broader spectrum of activity.
Carbapenems: These compounds are highly resistant to β-lactamase enzymes, making them effective against a wide range of bacteria.
Monobactams: Monobactams contain a monocyclic β-lactam ring and are effective against gram-negative bacteria .
Propriétés
Numéro CAS |
80675-57-6 |
|---|---|
Formule moléculaire |
C11H10ClNO2 |
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
4-[2-(4-chlorophenyl)-2-oxoethyl]azetidin-2-one |
InChI |
InChI=1S/C11H10ClNO2/c12-8-3-1-7(2-4-8)10(14)5-9-6-11(15)13-9/h1-4,9H,5-6H2,(H,13,15) |
Clé InChI |
CUUJFHQLJVMYIY-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC1=O)CC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


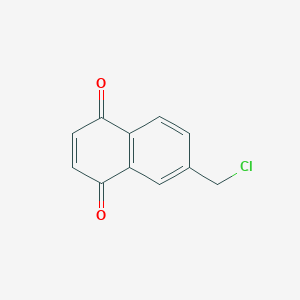
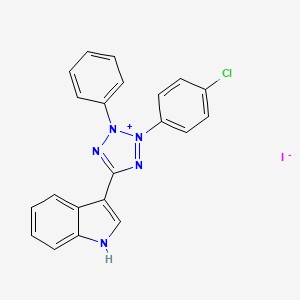
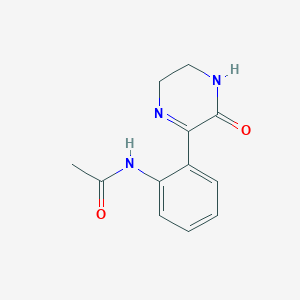




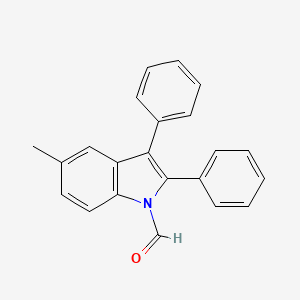
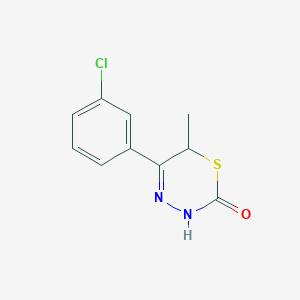

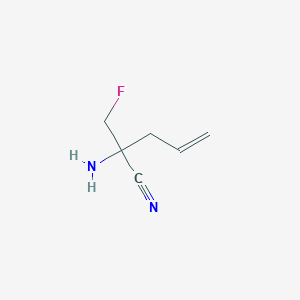
![5-[6-(3,4-Dichlorophenoxy)hexyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14408285.png)
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)

